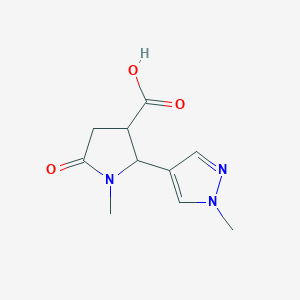
1-(2-Chloro-4-isobutoxyphenyl)-ethylamine
Descripción general
Descripción
1-(2-Chloro-4-isobutoxyphenyl)-ethylamine (CIBPEA) is a compound of interest due to its unique properties and potential applications in scientific research. CIBPEA is an organochlorine compound, meaning it contains a carbon-chlorine bond. This compound has been studied extensively in the past, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands
- The compound has been studied for its potential as a dopamine receptor ligand. Derivatives of this compound show affinity and selectivity for D-1 and D-2 subtypes of dopamine receptors, which suggests potential applications in neuroscience and pharmacology (Claudi et al., 1992).
Antidepressant Activity
- Derivatives of 1-(2-Chloro-4-isobutoxyphenyl)-ethylamine have been evaluated for antidepressant activity. Certain derivatives, particularly those with specific substituents, exhibit potential as antidepressants, highlighting its relevance in the treatment of depression (Yardley et al., 1990).
Structural Investigations
- The compound's structural aspects have been explored through methods like X-ray diffraction, which helps in understanding its chemical properties and potential applications in material science (Datta et al., 1994).
Synthesis of Derivatives
- Research has been conducted on synthesizing various derivatives of this compound, which can lead to the discovery of new substances with potential pharmacological or industrial applications (Knipe et al., 1977).
Monoamine Oxidase Inhibition
- The compound and its derivatives have been studied for their monoamine oxidase inhibitory activity, which is significant for the development of treatments for neurological disorders (McCoubrey, 1959).
Pharmaceutical Applications
- Research includes exploring its use in the synthesis of pharmaceutical compounds, highlighting its importance in drug development and medicinal chemistry (Kimpe & Stevens, 1991).
Chirality and Drug Development
- Studies on the compound's chirality and its implications in drug development have been conducted, which is crucial for creating more effective and targeted pharmaceuticals (Kobayashi et al., 2010).
Fine Chemistry and Catalysis
- The compound is used in fine chemistry as a precursor for synthesizing various pharmacologically valuable products, indicating its utility in specialized chemical synthesis (Kluson et al., 2019).
Groundwater Contaminant Transformation
- It's also involved in studies related to the transformation of groundwater contaminants, which is vital for environmental chemistry and pollution control (Nelkenbaum et al., 2009).
Propiedades
IUPAC Name |
1-[2-chloro-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-15-10-4-5-11(9(3)14)12(13)6-10/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDGXSGOKLEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxaspiro[4.5]decan-9-one](/img/structure/B1426894.png)
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)





![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)




